

sinapaldehyde spectroscopic data NMR

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Compound Focus: Sinapaldehyde

CAS No.: 4206-58-0

Cat. No.: S622075

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Sinapaldehyde NMR Chemical Shifts

The table below summarizes the assigned proton NMR chemical shifts for **sinapaldehyde**, obtained from the Biological Magnetic Resonance Data Bank (BMRB) [1].

Atom ID	Assigned Proton	Chemical Shift (δ in ppm)
H23	Aldehyde (H-C=O)	9.599
H25, H26	Aromatic Protons	7.068, 7.594
H22	Aromatic Proton	6.817
H17, H18, H20, H21	Methoxy Groups (-OCH ₃)	3.822

The sample was analyzed as a saturated solution in **DMSO-d₆** at 298K, using TMS as a reference, on a **500 MHz Bruker DMX spectrometer** [1].

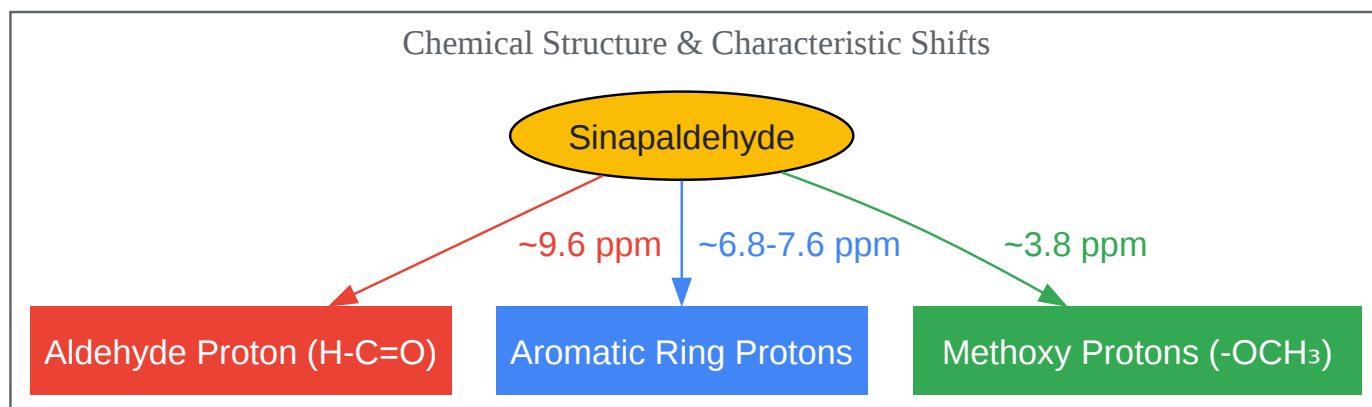
Experimental Protocol Summary

The BMRB entry details the experimental setup for the NMR data acquisition [1]:

- **Sample Preparation:** The sample was prepared as a saturated solution in deuterated dimethyl sulfoxide (DMSO- d_6). The reference compound was Tetramethylsilane (TMS), set at 0 ppm [1].
- **Instrumentation:** All spectra were acquired on a Bruker DMX spectrometer operating at a proton frequency of 500 MHz [1].
- **Experiments Performed:** The data for this entry includes several NMR experiments that are standard for structure elucidation and assignment [1]:
 - 1D (1H) NMR
 - 1D (^{13}C) NMR
 - 1D DEPT-90 and DEPT-135 (for determining carbon multiplicity)
 - 2D [(1H), (1H)]-COSY (for proton-proton correlations)
 - 2D [(1H), (1H)]-TOCSY (for proton networks)
 - 2D [(1H), (^{13}C)]-HSQC (for direct carbon-proton bonds)
 - 2D [(1H), (^{13}C)]-HMBC (for long-range carbon-proton couplings)

Chemical Structure and Spectral Interpretation

The following diagram illustrates the structure of **sinapaldehyde** and the general regions where its key protons resonate, based on the data above and NMR principles [2] [3].



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- **Aldehyde Proton (~9.6 ppm):** This proton is highly deshielded due to the electron-withdrawing carbonyl group, placing its signal far downfield [2] [3].
- **Aromatic Protons (~6.8-7.6 ppm):** Protons attached to an sp^2 hybridized carbon in the aromatic ring are deshielded, causing them to resonate in this characteristic region [2].
- **Methoxy Protons (~3.8 ppm):** Protons on carbon atoms bonded to an electronegative oxygen atom are deshielded, shifting their signal downfield compared to typical alkyl protons [3].

Guidance for Further Research

The data from BMRB is a solid experimental foundation. For a more comprehensive whitepaper, you could:

- **Compare with Predicted Data:** Consider performing or referencing computational chemistry studies (e.g., using Density Functional Theory) to predict NMR parameters. Several search results discuss this approach for similar aldehydes, which can support and rationalize experimental findings [4] [5].
- **Consult Broader Literature:** While this specific entry provides core data, other studies on lignin chemistry or plant metabolites might contain additional NMR analyses of **sinapaldehyde** in different solvents or contexts [6].

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References

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4. Structural and spectroscopic (UV-Vis, IR, Raman, and ... [sciencedirect.com]
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